molecular formula C18H21ClN4O2S B2437605 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-41-9

5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2437605
CAS No.: 887220-41-9
M. Wt: 392.9
InChI Key: NDNCZHHZCAWGGB-UHFFFAOYSA-N
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Description

The compound 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated synthetic molecule designed for pharmacological research, particularly in the field of inflammation. It belongs to a class of compounds integrating a thiazolo[3,2-b][1,2,4]triazole core, a structural motif known for significant anti-inflammatory and analgesic properties in preclinical models . The strategic incorporation of the 2-chlorophenyl and 4-hydroxypiperidine subunits is intended to modulate the compound's interaction with key enzymatic targets, potentially enhancing selectivity and potency. Its primary research value lies in its potential mechanism of action as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (LOX), two critical enzymes in the arachidonic acid pathway responsible for producing pro-inflammatory prostaglandins and leukotrienes . Computer-aided predictions using programs like PASS suggest a high probability of anti-inflammatory activity for analogous structures, supporting further experimental investigation . Research on closely related molecules indicates that this class of compounds may also influence the release of other inflammatory mediators, such as neuropeptides (e.g., substance P and calcitonin gene-related peptide), offering a broader scope for understanding complex neuro-inflammatory processes . This makes it a valuable tool for scientists aiming to dissect inflammatory pathways and develop novel therapeutic agents for conditions like rheumatoid arthritis or neurogenic inflammation.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(12-5-3-4-6-13(12)19)22-9-7-11(24)8-10-22/h3-6,11,15,24-25H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNCZHHZCAWGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the chlorophenyl and hydroxypiperidine groups. Common reagents used in these steps include thionyl chloride, piperidine, and various chlorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Substitution Reactions

The chlorophenyl group undergoes substitution under basic conditions, reacting with nucleophiles such as amines or thiols . For example:

  • Replacement of chlorine : Amines or thiols in the presence of sodium hydroxide can displace the chloride, forming substituted derivatives .

  • Mechanism : SN2 or SN1 pathways, depending on steric hindrance and solvent polarity.

Reactivity Factors :

  • Steric effects : Bulky nucleophiles may favor SN2 mechanisms.

  • Solvent polarity : Polar aprotic solvents enhance nucleophilic activity.

Oxidation of Hydroxyl Groups

The hydroxyl group in the hydroxypiperidine moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) in acidic media .

Example Reaction :
R-OH+KMnO4R=O+byproducts\text{R-OH} + \text{KMnO}_4 \rightarrow \text{R=O} + \text{byproducts}
This transformation alters the compound’s solubility and biological activity .

Alkylation and Functionalization

The ethyl group at position 2 of the thiazolotriazole core can undergo further alkylation under appropriate conditions (e.g., using alkyl halides or tosylates).

Key Considerations :

  • Regioselectivity : Directed by the fused heterocyclic system.

  • Steric hindrance : Bulky substituents may limit reactivity.

Stability and Reactivity Factors

The compound’s stability is influenced by:

  • Solvent polarity : Affects reaction rates in substitution and oxidation.

  • Temperature : Higher temperatures accelerate reaction kinetics but may degrade the compound.

  • pH sensitivity : Basic conditions favor substitution, while acidic conditions promote oxidation .

Comparison with Similar Compounds

FeatureTarget CompoundAnalog with Bromophenyl Group
Halogen substituent Chlorine (2-chlorophenyl)Bromine
Reactivity Lower reactivity (Cl < Br in substitution)Higher reactivity (Br > Cl)
Biological activity Potential antimicrobial (via triazole core) Enhanced stability due to Br

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious disease research.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties have shown promising anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-70.28Induces apoptosis via mitochondrial pathways
HepG20.15Alters Bax/Bcl-2 ratio to promote cell death

These findings suggest that the compound may induce apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar analogs have demonstrated effectiveness against various pathogens:

Activity Type Pathogen Minimum Inhibitory Concentration (MIC)
AntifungalCandida albicans10 µg/mL
AntitubercularMycobacterium tuberculosis5 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

  • A study published in PubMed synthesized various derivatives and evaluated their anticancer activities. One derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to traditional chemotherapeutics like 5-Fluorouracil .
  • Another investigation focused on the selective cytotoxicity of these compounds towards cancer cells over normal cells, indicating a favorable therapeutic index due to reduced side effects.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of functional groups and its potential for diverse applications. Unlike similar compounds, it features a thiazolotriazole core, which imparts distinct chemical and biological properties.

Biological Activity

5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, also known by its CAS number 887220-41-9, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolo-triazole core structure substituted with a chlorophenyl and hydroxypiperidine moiety. Its molecular formula is C₁₈H₁₈ClN₅OS, with a molecular weight of approximately 392.9 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolo and triazole rings through cyclization processes. The synthetic pathway often utilizes starting materials such as 2-chlorobenzaldehyde and various piperidine derivatives.

Anticancer Activity

Recent studies have indicated that compounds containing thiazolo[3,2-b][1,2,4]triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various human cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundAGSTBD
7-hydroxy-4-phenylchromenAGS2.63 ± 0.17
5-Fluorouracil (Control)AGSTBD

Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through G2/M phase arrest .

Neuroprotective Effects

In addition to anticancer properties, the compound has been evaluated for neuroprotective effects. In vitro studies demonstrated that it could inhibit inflammatory responses in microglial cells activated by lipopolysaccharides (LPS). This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : It activates apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in tumor cells.
  • Anti-inflammatory Action : It reduces the production of pro-inflammatory cytokines in neuroinflammation models.

Case Studies

A notable case study involved the evaluation of the compound's efficacy against different cancer cell lines. The results showed that it outperformed traditional chemotherapeutics like 5-fluorouracil in certain assays .

Another study focused on its neuroprotective properties, where it significantly reduced nitric oxide production and inhibited pro-inflammatory cytokine release in LPS-stimulated microglia .

Q & A

Q. What are the optimal synthetic routes for preparing 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for analogous thiazolo-triazole derivatives. Key steps include: (i) Equimolar reaction of intermediates with substituted chlorobenzoyl chloride. (ii) Monitoring reaction progress via TLC. (iii) Isolation via ice-water quenching, filtration, and recrystallization in aqueous acetic acid. Optimize yields by adjusting catalyst loading (10 wt%) and reaction time (1–2 hours) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Combine ¹H NMR (to confirm aromatic protons, piperidine methylene groups, and hydroxyl signals) and IR spectroscopy (to identify -OH stretches at ~3200–3500 cm⁻¹ and thiazole C=N/C-S bonds at ~1600–1650 cm⁻¹). For purity, use HPLC (>95% purity threshold) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : (i) Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). (ii) Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish IC₅₀ values. (iii) Enzyme inhibition : Test against 14-α-demethylase (CYP51) for antifungal potential via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

  • Methodological Answer : (i) Substituent variation : Modify the 2-chlorophenyl or 4-hydroxypiperidine groups to assess impacts on target binding. (ii) Bioisosteric replacement : Replace the thiazolo-triazole core with oxadiazole or pyrazole moieties. (iii) Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like CYP51 (PDB: 3LD6) .

Q. What computational strategies resolve contradictions between in vitro and in silico bioactivity data?

  • Methodological Answer : (i) ADME prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration. (ii) Molecular dynamics (MD) simulations : Validate docking poses over 100 ns to check binding stability. (iii) Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Methodological Answer : (i) Solvent screening : Test DMF, DMSO, or ethanol for improved solubility. (ii) Catalyst alternatives : Replace Bleaching Earth Clay with Amberlyst-15 or zeolites. (iii) Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) .

Q. What challenges arise in structural elucidation of tautomeric or polymorphic forms?

  • Methodological Answer : (i) X-ray crystallography : Resolve tautomerism (e.g., thione-thiol equilibria) via single-crystal analysis. (ii) Solid-state NMR : Differentiate polymorphs by comparing ¹³C chemical shifts. (iii) DSC/TGA : Monitor thermal stability and phase transitions .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

  • Methodological Answer : (i) Repetition under anhydrous conditions : Eliminate solvent or moisture interference in NMR. (ii) High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 435.0821 for C₂₀H₂₂ClN₅O₂S). (iii) Cross-validate : Compare IR/NMR data with structurally similar compounds (e.g., triazolo-thiadiazoles) .

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